N~2~-(5-chloro-2-methoxyphenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)alaninamide
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Overview
Description
N~2~-(5-chloro-2-methoxyphenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)alaninamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-methoxyphenyl group, a cyclohexyl group, and a methylsulfonyl group attached to an alaninamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxyaniline with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-chloro-2-methoxyphenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-(5-chloro-2-methoxyphenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function and affecting the downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares the chloro-methoxyphenyl group but differs in the rest of the structure.
N-(5-Chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide: Similar phenyl group but different substituents and backbone.
Uniqueness
N~2~-(5-chloro-2-methoxyphenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)alaninamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H25ClN2O4S |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-cyclohexylpropanamide |
InChI |
InChI=1S/C17H25ClN2O4S/c1-12(17(21)19-14-7-5-4-6-8-14)20(25(3,22)23)15-11-13(18)9-10-16(15)24-2/h9-12,14H,4-8H2,1-3H3,(H,19,21) |
InChI Key |
MZNSVYLYJRELLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C |
Origin of Product |
United States |
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